

Spectroscopic Data of Methyl β -D-Mannopyranoside: A Technical Guide

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Compound of Interest

Compound Name: methyl beta-D-mannopyranoside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl β -D-mannopyranoside, a key carbohydrate derivative. The information presented herein is intended to support research and development activities in medicinal chemistry, glycobiology, and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl β -D-mannopyranoside.

Table 1: ^1H NMR Spectroscopic Data of Methyl α -D-Mannopyranoside (CD_3OD)

Proton	Chemical Shift (δ) ppm
H-1	4.75
H-2	3.88
H-3	3.75
H-4	3.65
H-5	3.55
H-6a	3.80
H-6b	3.70
OCH ₃	3.40

Note: Specific ^1H NMR data for the β -anomer was not readily available in the surveyed resources. The data for the α -anomer is provided for reference. The chemical shifts for the β -anomer are expected to be similar, with the most significant difference anticipated for the anomeric proton (H-1).

Table 2: ^{13}C NMR Spectroscopic Data of Methyl β -D-Mannopyranoside[1]

Carbon	Chemical Shift (δ) ppm
C-1	101.5
C-2	71.5
C-3	74.5
C-4	68.0
C-5	77.0
C-6	62.5
OCH ₃	57.0

Source: W. Voelter, E. Breitmaier Org. Magn. Resonance 5, 311(1973).

Table 3: Infrared (IR) Spectroscopy Data of Methyl α -D-Mannopyranoside

Wavenumber (cm ⁻¹)	Interpretation
3380 (broad)	O-H stretching
2920	C-H stretching
1450	C-H bending
1080	C-O stretching
1040	C-O stretching

Note: IR spectrum for the β -anomer is expected to be very similar to the α -anomer, with potential minor variations in the fingerprint region (below 1500 cm⁻¹).

Table 4: Mass Spectrometry Data of Methyl α -D-Mannopyranoside

m/z	Interpretation
194.0790	[M] ⁺ (Molecular Ion)
163.0603	[M - OCH ₃] ⁺
133.0500	[M - C ₂ H ₅ O ₂] ⁺
103.0395	[M - C ₃ H ₇ O ₃] ⁺
73.0290	[C ₃ H ₅ O ₂] ⁺

Note: The mass spectrum for the β -anomer is expected to be identical to that of the α -anomer as they are stereoisomers.

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the preparation of a carbohydrate sample for NMR analysis is as follows:

- Sample Preparation:
 - Weigh 5-10 mg of methyl β -D-mannopyranoside.
 - Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D_2O , CD_3OD , or $DMSO-d_6$) in a clean, dry 5 mm NMR tube.[\[1\]](#)
 - Ensure the sample is fully dissolved, using gentle vortexing if necessary.[\[1\]](#)
 - Filter the sample through a glass wool plug in a Pasteur pipette to remove any particulate matter.
- Data Acquisition:
 - Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For 1H NMR, a standard single-pulse experiment is typically sufficient.
 - For ^{13}C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.[\[1\]](#)
 - Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

- Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition:
 - Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, spectra are recorded over the range of 4000 to 400 cm^{-1} .
 - A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

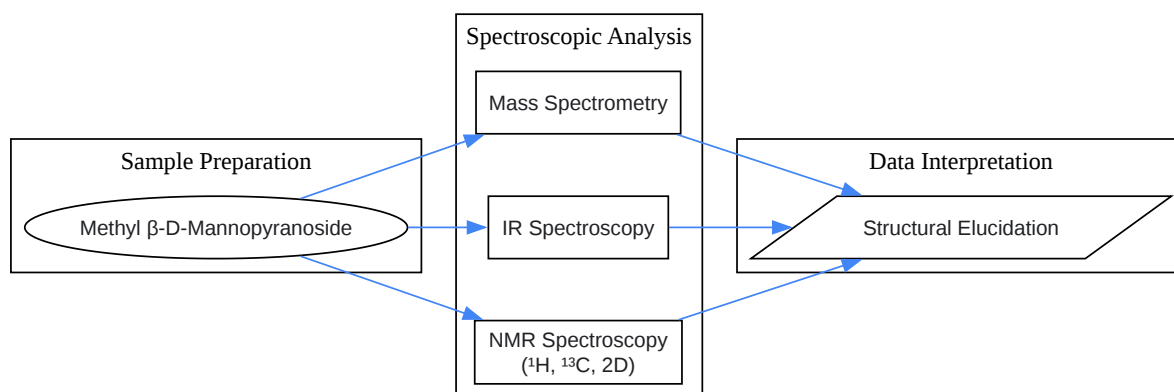
- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or water).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
 - Acquire the mass spectrum in positive or negative ion mode.
 - High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion and its fragments, which aids in confirming the elemental composition.

Visualizations

Structure of Methyl β -D-Mannopyranoside

Caption: 2D structure of methyl β -D-mannopyranoside.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic analysis.

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References

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